molecular formula C7H7F3N4O2 B6172198 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 2445790-45-2

3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B6172198
CAS No.: 2445790-45-2
M. Wt: 236.2
InChI Key:
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Description

3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with nitro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction is carried out under reflux conditions, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The major product is the corresponding amine derivative of the pyrazolo[1,5-a]pyrimidine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

The mechanism of action of 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

2445790-45-2

Molecular Formula

C7H7F3N4O2

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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